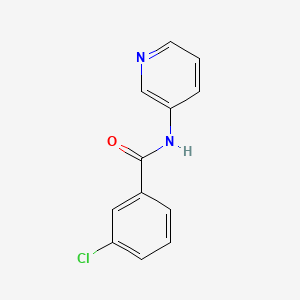
N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea is a compound of interest due to its potential applications in materials science, organic synthesis, and possibly as a ligand in coordination chemistry. Its unique structural features, including the thiourea moiety and the presence of trifluorophenyl and phenylethyl groups, contribute to its intriguing properties.
Synthesis Analysis
The synthesis of related aryl-thioureas typically involves the reaction of appropriate isothiocyanates with amines. For example, Kaminsky et al. (2010) synthesized enantiopure aryl-thioureas by reacting 4-X-phenyl isothiocyanates with 1-(S)-1-phenylethylamine in methanol/ethanol solutions, leading to large single crystals suitable for X-ray diffraction studies (Kaminsky, Responte, Daranciang, Gallegos, Tran, & Pham, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction. The molecular packing and crystal morphology can be analyzed using models like the Bravais-Friedel, Donnay-Harker model, and Hirshfeld surface calculations. For instance, the molecular structures of synthesized thiourea derivatives reveal significant details about their geometry and intermolecular interactions, providing insights into their potential applications and reactivity profiles.
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, including [3+2] cycloadditions and organocatalysis. Their ability to form hydrogen bonds makes them effective catalysts in organic transformations. For example, Xie et al. (2019) demonstrated that thiourea can efficiently catalyze the [3+2] cycloaddition of donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as refractive indices and optical rotation, can be predicted using semi-empirical classical models based on experimentally determined parameters. These properties are essential for applications in optical materials and devices.
Chemical Properties Analysis
The chemical properties of N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea derivatives, including their reactivity, potential as ligands in coordination chemistry, and use in organocatalysis, are influenced by their molecular structure. Their ability to participate in hydrogen bonding and their electronic properties, determined through methods like HOMO-LUMO analysis and NBO analysis, are critical for their functionality in various chemical contexts.
科学的研究の応用
Organocatalysis
Thiourea derivatives, including N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea, are frequently used in organocatalysis. A study demonstrated the synthesis of several thioureas bearing various aryl, benzylic, or aliphatic moieties, which were tested for their hydrogen bonding strength and catalytic activity. This research highlights the potential of substituting common motifs in thioureas with tailorable functional groups, such as ester or sulfone aryls, for enhancing catalytic activity (Nickisch, Gabrielsen, & Meier, 2020).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have shown promise as enzyme inhibitors and mercury sensors. A study evaluated six unsymmetrical thiourea derivatives for their anti-cholinesterase activity and potential as sensing probes for mercury. These compounds displayed significant enzyme inhibition and sensitivity in fluorescence studies, underscoring their potential in both biological and environmental applications (Rahman et al., 2021).
Zebrafish Development Study
1-phenyl 2-thiourea (PTU), a related compound, has been used in zebrafish development studies. It was found that PTU can alter retinoic acid and insulin-like growth factor signaling, impacting craniofacial development in zebrafish. This indicates that PTU and similar compounds should be used cautiously in embryogenesis studies, as they can alter critical signaling pathways (Bohnsack, Gallina, & Kahana, 2011).
Spectroscopic and Structural Analysis
Spectroscopic and structural analyses of thiourea derivatives have been conducted to understand their properties better. A study involving 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea provided insights into its molecular structure, vibrational frequencies, and potential as a lead compound for analgesic drugs (Mary et al., 2016).
Transition Metal Complexes
The formation of transition metal complexes with thiourea derivatives, including N-phenyl-N’-[substituted phenyl] thiourea, has been studied. These complexes have shown a broad spectrum of biological activities and potential for enhanced activity when complexed with certain transition metals (Shadab & Aslam, 2014).
特性
IUPAC Name |
1-(2-phenylethyl)-3-(2,3,4-trifluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c16-11-6-7-12(14(18)13(11)17)20-15(21)19-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMSWRFVLJZNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)


![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)